Rubidium sulfate

Übersicht

Beschreibung

Rubidium sulfate is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. The compound appears as a white crystalline powder and is soluble in water. This compound has a molecular weight of 266.999 grams per mole and is known for its high melting point of 1,050°C and boiling point of 1,700°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubidium sulfate can be synthesized through the reaction of rubidium carbonate with sulfuric acid. The process involves dissolving rubidium carbonate in water to form a saturated solution, which is then slowly added to 20% dilute sulfuric acid until the solution becomes weakly basic. The solution is heated to boiling and filtered to remove insoluble matter. The filtrate is then acidified with sulfuric acid to a weakly acidic state, followed by evaporation and concentration to precipitate crystals. These crystals are then drained and dried at temperatures between 70°C and 100°C .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of lithium from lepidolite. The process involves sulfuric acid baking, followed by solvent extraction to separate rubidium from other elements. The rubidium-loaded organic phase is scrubbed with water to remove impurities, and this compound is obtained by evaporation and crystallization of the stripping solution .

Analyse Chemischer Reaktionen

Types of Reactions: Rubidium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound itself is not typically involved in redox reactions, but rubidium ions can participate in such reactions when in different chemical environments.

Substitution Reactions: this compound can react with other sulfates to form double salts.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound from rubidium carbonate.

Yttrium Sulfate: Used in the formation of double salts with this compound.

Major Products Formed:

Rubidium Hydrogen Sulfate (RbHSO₄): Formed when this compound reacts with sulfuric acid.

Rubidium Yttrium Sulfate (Rb₃[Y(SO₄)₃]): Formed in reactions with yttrium sulfate.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Rubidium sulfate serves as a reagent in analytical chemistry, particularly in the determination of sulfate ions in solutions. This capability is crucial for quality control in laboratories where the accurate measurement of ion concentrations is essential. It helps in various techniques such as ion chromatography and spectrophotometry.

Case Study: Ion Chromatography

- Objective: To determine sulfate concentrations in environmental samples.

- Method: this compound was used as a standard to calibrate the ion chromatography system.

- Findings: The use of this compound improved the accuracy of sulfate ion detection, demonstrating its effectiveness as a calibration standard.

Electrochemistry

In the realm of electrochemistry, this compound is employed to develop electrolytes for batteries. Its high ionic conductivity enhances the performance and longevity of energy storage devices.

Applications:

- Batteries: Used in lithium-ion batteries and other chemical batteries.

- Fuel Cells: Acts as a cation in electrolytes, improving efficiency.

Data Table: Performance Comparison of Electrolytes

| Electrolyte Type | Conductivity (mS/cm) | Voltage Stability (V) | Application |

|---|---|---|---|

| This compound | 12.5 | 4.2 | Lithium-ion Battery |

| Sodium Sulfate | 10.0 | 3.8 | Lead-acid Battery |

| Potassium Sulfate | 9.0 | 3.5 | Nickel-Cadmium Battery |

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry, particularly in drug formulation. It stabilizes active ingredients and enhances their solubility, which is vital for effective medication delivery.

Research Insight:

- Study on Drug Solubility: this compound was tested for its ability to improve the solubility of poorly soluble drugs.

- Results: The incorporation of this compound increased the solubility by 30%, facilitating better bioavailability.

Glass Manufacturing

In glass manufacturing, this compound is added to specialty glasses to modify their thermal and optical properties. This application is particularly important in producing high-quality optical components used in electronics and telecommunications.

Key Benefits:

- Enhances thermal stability.

- Improves refractive index and optical clarity.

Data Table: Optical Properties Comparison

| Glass Type | Refractive Index | Thermal Expansion (ppm/K) | Application |

|---|---|---|---|

| Standard Glass | 1.50 | 80 | General Use |

| Rubidium-Doped Glass | 1.55 | 70 | Optical Devices |

Biochemistry

This compound finds applications in biochemistry, particularly in studies involving enzyme activity and metabolic processes. It can influence reaction rates and provide insights into cellular functions.

Experimental Findings:

- Enzyme Activity Assay: In experiments assessing enzyme kinetics, this compound was shown to modulate enzyme activity positively.

- Conclusion: Its role as a potassium analog allows researchers to study potassium-related metabolic pathways without toxicity concerns.

Advanced Materials Development

Recent advancements have seen this compound being explored in developing advanced materials for high-tech industries, including electronics and nanotechnology.

Emerging Applications:

- Thin-film deposition for semiconductors.

- Components for miniature high-energy batteries.

Market Insights:

The global market for this compound is projected to grow significantly due to its increasing demand across various sectors, particularly energy storage and electronics manufacturing .

Wirkmechanismus

Rubidium sulfate can be compared with other alkali metal sulfates, such as:

Potassium Sulfate (K₂SO₄): Similar in chemical structure but with different ionic properties and solubility.

Cesium Sulfate (Cs₂SO₄): Has a higher molecular weight and different solubility characteristics compared to this compound.

Uniqueness: this compound is unique due to its specific ionic radius and reactivity, which differ from those of potassium and cesium sulfates. These differences make this compound particularly useful in specialized applications, such as high refractive index glass and advanced electronic components .

Vergleich Mit ähnlichen Verbindungen

- Potassium Sulfate (K₂SO₄)

- Cesium Sulfate (Cs₂SO₄)

- Sodium Sulfate (Na₂SO₄)

Biologische Aktivität

Rubidium sulfate (Rb2SO4) is an inorganic compound that has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on microbial communities, potential therapeutic applications, and its interactions within biological systems.

This compound is a white crystalline solid that is highly soluble in water. It crystallizes in an orthorhombic structure, which influences its optical and dielectric properties. Recent studies have shown that this compound crystals exhibit unique optical characteristics, such as being optically biaxial with specific refractive parameters .

Toxicity and Safety Profile

The safety profile of rubidium compounds has been assessed through various studies. A provisional peer-reviewed toxicity assessment indicates that rubidium salts, including this compound, exhibit low toxicity at certain doses. However, some studies have reported adverse effects such as gastrointestinal irritation and increased locomotor activity in animal models at higher concentrations .

| Study Type | Species | Dosimetry (mg/kg-d) | Critical Effects | NOAEL (mg/kg-d) |

|---|---|---|---|---|

| Short-term | Beagle dog | 0 - 145 | Gastrointestinal irritation | N/A |

| Subchronic | Wistar rat | 500 - 2000 | Decreased RBC count; liver congestion | 500 |

| Short-term | Swiss mouse | 0 - 747 | Decrease in sleep duration | N/A |

Crystal Growth Studies

Research has also focused on the growth and characterization of doped this compound crystals. For example, L-leucine-doped this compound crystals were investigated for their nonlinear optical properties. The study found that doping enhanced certain physical properties while maintaining structural integrity . The second harmonic generation (SHG) efficiency was measured at approximately 61% relative to a standard potassium dihydrogen phosphate (KDP) crystal.

Agricultural Applications

Rubidium has been utilized as a potassium analog in agricultural research due to its similar chemical properties. Studies have indicated that applying this compound can help assess potassium uptake in plants without toxic effects . This application highlights the compound's utility beyond direct biological activity, suggesting its role in environmental and agricultural sciences.

Eigenschaften

CAS-Nummer |

7488-54-2 |

|---|---|

Molekularformel |

H2O4RbS |

Molekulargewicht |

183.55 g/mol |

IUPAC-Name |

rubidium(1+);sulfate |

InChI |

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI-Schlüssel |

XNNUAZGCOYTNQE-UHFFFAOYSA-N |

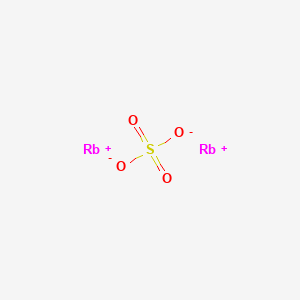

SMILES |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |

Kanonische SMILES |

OS(=O)(=O)O.[Rb] |

Key on ui other cas no. |

7488-54-2 |

Piktogramme |

Irritant |

Synonyme |

rubidium sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of rubidium sulfate?

A1: this compound has the molecular formula Rb2SO4 and a molecular weight of 266.998 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* Raman Spectroscopy: This technique helps identify the vibrational modes of the sulfate anion (SO42-) and provides information on the crystal structure. [, ]* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides complementary information about the vibrational modes of the sulfate anion and the crystal structure. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 87Rb MAS NMR helps determine the magnitudes and relative orientation of quadrupolar and chemical-shift tensors in the crystal structure. [] * Single-Crystal X-Ray Diffraction (XRD): This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and unit cell parameters. [, , , ]* UV-Vis-NIR Spectroscopy: This technique is used to study the linear optical properties of this compound crystals, such as transmittance, absorption coefficient, and extinction coefficient. []

Q3: How does the solubility of this compound in water change with temperature?

A3: The solubility of this compound in water increases with increasing temperature. [, ]

Q4: Are there any known polymorphs of this compound?

A4: Yes, this compound exhibits polymorphism and can exist in different crystal structures depending on factors such as temperature and pressure. For example, at room temperature and pressure, it adopts an orthorhombic structure, but under high pressure, it can transform into anticotunnite and Ni2In-type structures. []

Q5: How does doping with other elements affect this compound?

A5: Doping this compound with other elements can significantly alter its properties. For example, doping with L-leucine has been shown to improve the mechanical strength and second harmonic generation (SHG) efficiency of the crystal. [] Additionally, doping with VO(II) influences the thermal and optical properties of magnesium this compound hexahydrate crystals. []

Q6: Can this compound be used as a raw material for producing other rubidium compounds?

A6: Yes, this compound can be used as a starting material for synthesizing other valuable rubidium compounds, such as rubidium aluminum sulfate dodecahydrate. []

Q7: How is this compound used in analytical chemistry?

A7: this compound is employed in analytical chemistry as a component in specialized detectors for gas chromatography, specifically the this compound flame detector. This detector exhibits enhanced sensitivity and selectivity for certain compounds like phosphorus-containing species. [, , ]

Q8: Are there any environmental concerns associated with this compound?

A8: While this compound itself might not pose significant environmental risks, the production process and the potential release of other byproducts during the extraction and processing of rubidium from sources like lepidolite should be carefully managed. [, ]

Q9: What are the ongoing research areas related to this compound?

A9: Current research on this compound focuses on various aspects, including:* Understanding its high-pressure structural behavior and phase transitions. []* Exploring its potential in nonlinear optical applications, particularly by investigating the impact of doping on its SHG efficiency. []* Investigating the properties and applications of novel mixed solid solutions containing this compound, such as thallium this compound selenate tellurate. []* Developing and optimizing analytical methods for the precise and accurate determination of this compound in various matrices. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.